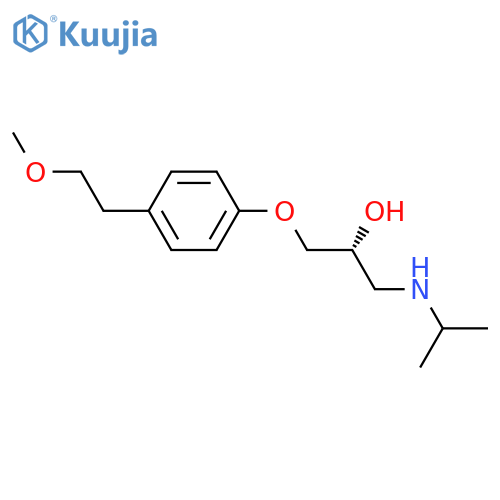

Stereospecific synthesis of specifically deuterated metoprolol enantiomers from chiral starting materials

,

Journal of Labelled Compounds and Radiopharmaceuticals,

1989,

27(10),

1215-26